molecular formula C8H5F2IN2 B6165839 1-(difluoromethyl)-3-iodo-1H-indazole CAS No. 1220572-58-6

1-(difluoromethyl)-3-iodo-1H-indazole

Cat. No.: B6165839
CAS No.: 1220572-58-6
M. Wt: 294
InChI Key:
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Description

1-(Difluoromethyl)-3-iodo-1H-indazole is a compound of significant interest in the field of organic chemistry. This compound features a difluoromethyl group and an iodine atom attached to an indazole ring, which is a bicyclic structure consisting of fused benzene and pyrazole rings. The presence of both difluoromethyl and iodine substituents imparts unique chemical properties to this molecule, making it valuable for various applications in scientific research and industry.

Preparation Methods

The synthesis of 1-(difluoromethyl)-3-iodo-1H-indazole typically involves several steps, starting from readily available precursors. One common method involves the difluoromethylation of an indazole derivative followed by iodination. The difluoromethylation can be achieved using reagents such as difluoromethyl bromide or difluoromethyl sulfone in the presence of a base. The iodination step can be carried out using iodine or an iodine-containing reagent under suitable conditions .

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to scale up the production efficiently .

Chemical Reactions Analysis

1-(Difluoromethyl)-3-iodo-1H-indazole undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, using palladium catalysts in cross-coupling reactions can yield a wide range of substituted indazole derivatives .

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-3-iodo-1H-indazole involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds and interact with active sites of enzymes, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and proteins, leading to various biological effects .

Comparison with Similar Compounds

1-(Difluoromethyl)-3-iodo-1H-indazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in the combination of the difluoromethyl group and the iodine atom, which imparts distinct chemical and biological properties .

Properties

CAS No.

1220572-58-6

Molecular Formula

C8H5F2IN2

Molecular Weight

294

Purity

95

Origin of Product

United States

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